molecular formula C25H27N3O4 B11015332 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11015332
M. Wt: 433.5 g/mol
InChI Key: ZWANYSPCZKBIKI-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It consists of three main components:

  • Chromen-6-yl: : This refers to the chromenyl group, which is a fused ring system containing a benzene ring and a pyran ring. The “6-yl” indicates the attachment position on the chromen ring.

  • 7-methoxy-4-methyl: : These substituents modify the chromen ring. The “7-methoxy” group means a methoxy (OCH₃) attached at position 7, and the “4-methyl” group indicates a methyl (CH₃) at position 4.

  • Benzimidazol-2-yl: : This part is a benzimidazole ring (a bicyclic heterocycle) with a methyl group attached at position 2.

The full compound is a propanamide derivative with these three components combined.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed would vary based on the reaction type.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, such as anticancer or antimicrobial activity.

    Biological Studies: Assessing its effects on cellular processes or biological pathways.

    Materials Science: Exploring its use in materials, sensors, or catalysts.

Mechanism of Action

The exact mechanism remains elusive due to limited research. it likely interacts with specific molecular targets or pathways, affecting cellular functions.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide

InChI

InChI=1S/C25H27N3O4/c1-15(2)28-20-8-6-5-7-19(20)27-23(28)14-26-24(29)10-9-17-12-18-16(3)11-25(30)32-22(18)13-21(17)31-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,29)

InChI Key

ZWANYSPCZKBIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3C(C)C

Origin of Product

United States

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